4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone
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Overview
Description
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone is an organic compound with the molecular formula C17H18ClN3O3 and a molecular weight of 347.804 g/mol . This compound is known for its unique chemical structure, which includes a chlorobenzyl group, an ethoxy group, and a semicarbazone moiety. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone typically involves the reaction of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde with semicarbazide hydrochloride. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(4-Methoxybenzyl)oxy]-3-ethoxybenzaldehyde.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The semicarbazone moiety may play a role in inhibiting enzyme activity, while the chlorobenzyl and ethoxy groups may contribute to its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoic acid
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl alcohol
- 4-[(4-Methoxybenzyl)oxy]-3-ethoxybenzaldehyde
Uniqueness
4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde semicarbazone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the semicarbazone moiety, in particular, sets it apart from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18ClN3O3 |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-16-9-13(10-20-21-17(19)22)5-8-15(16)24-11-12-3-6-14(18)7-4-12/h3-10H,2,11H2,1H3,(H3,19,21,22)/b20-10+ |
InChI Key |
NQMLBIZKRLZRRJ-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)N)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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